molecular formula C9H14ClF3N2O3 B2425729 2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride CAS No. 1803566-86-0

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride

Cat. No. B2425729
CAS RN: 1803566-86-0
M. Wt: 290.67
InChI Key: RGRLMJJHMORGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride” is a chemical compound . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13F3N2O3.ClH/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12;/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.67 . It is a powder and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Advanced Oxidation Processes

Compounds with complex structures, similar to the one mentioned, might be involved in studies related to advanced oxidation processes (AOPs). AOPs are used for the degradation of recalcitrant compounds in environmental samples, such as water. These processes lead to the generation of various by-products and involve detailed analysis of degradation pathways and biotoxicity studies. For example, the degradation of acetaminophen by AOPs has been extensively studied, providing insights into the kinetics, mechanisms, and environmental impacts of the degradation products (Qutob et al., 2022).

Drug Degradation and Stability

Research on the degradation processes and stability of pharmaceutical compounds, particularly those used for medical treatments, is another area of interest. For instance, studies on nitisinone, a triketone herbicide turned medical treatment, have explored its stability under various conditions and identified its degradation products. Such research helps understand the risks and benefits associated with the medical application of complex compounds (Barchańska et al., 2019).

Organic Acids in Industrial Applications

The use of organic acids, such as formic, acetic, and citric acids, for industrial purposes, including their role in acidizing operations for carbonate and sandstone formations, is well documented. These studies focus on the performance, limitations, and applications of organic acids in various industries, highlighting the importance of understanding chemical interactions and effects on different materials (Alhamad et al., 2020).

Antituberculosis Activity of Organotin Complexes

Research into the antituberculosis activity of organotin complexes showcases the exploration of compounds with potential medicinal applications. Such studies delve into the structural diversity of organotin moieties and their biological activities, contributing to the development of new therapeutic agents (Iqbal et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions of this compound are not specified in the search results. Its use in pharmaceutical testing suggests that it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

2-[[2-(2,2,2-trifluoroethylamino)acetyl]amino]pent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3.ClH/c1-2-3-6(8(16)17)14-7(15)4-13-5-9(10,11)12;/h2,6,13H,1,3-5H2,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRLMJJHMORGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)CNCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride

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